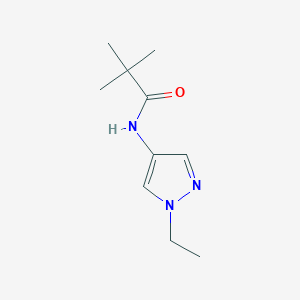![molecular formula C18H20N2O2 B7545247 N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B7545247.png)
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide, also known as N-ethyl-3-phenyl-N-(phenylacetyl) propanamide (EPAP), is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPAP is a synthetic compound that was first synthesized in 2008 by researchers at the University of California, San Diego. Since then, EPAP has been the subject of several studies investigating its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
EPAP is believed to exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression. By inhibiting HDAC activity, EPAP is thought to increase the expression of genes that are involved in cell differentiation and apoptosis, which may explain its potential as a treatment for cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
EPAP has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of beta-amyloid protein aggregation in Alzheimer's disease, and the modulation of immune function in multiple sclerosis.
Advantages and Limitations for Lab Experiments
One advantage of EPAP is its ability to selectively inhibit HDAC activity, which may reduce the risk of off-target effects. However, one limitation of EPAP is its relatively low potency compared to other HDAC inhibitors, which may limit its therapeutic potential.
Future Directions
For research on EPAP include investigating its potential as a treatment for other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis, as well as its potential as a treatment for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the safety and efficacy of EPAP in preclinical and clinical trials.
Synthesis Methods
The synthesis of EPAP involves a multistep process that includes the reaction of ethylamine with benzoyl chloride to form N-ethylbenzamide, which is then reacted with phenylacetyl chloride in the presence of a base to form EPAP. The final product is purified by column chromatography, and the purity is confirmed using nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
EPAP has been the subject of several studies investigating its potential therapeutic applications. One study investigated the ability of EPAP to inhibit the growth of breast cancer cells by inducing apoptosis. Another study investigated the potential of EPAP as a treatment for Alzheimer's disease by targeting the beta-amyloid protein, which is implicated in the pathogenesis of the disease. EPAP has also been investigated for its potential as a treatment for Parkinson's disease, multiple sclerosis, and epilepsy.
properties
IUPAC Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-2-19-18(22)16(13-14-9-5-3-6-10-14)20-17(21)15-11-7-4-8-12-15/h3-12,16H,2,13H2,1H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWEIGBIRNHXCHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethylamino)-1-oxo-3-phenylpropan-2-yl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-[3-[(2-bromo-4-fluorophenyl)sulfamoyl]-4-methoxyphenyl]prop-2-enoic acid](/img/structure/B7545176.png)
![1-[(4,6-Dimethylpyrimidin-2-yl)amino]-3-[2-(2,4,6-trimethylphenyl)ethyl]urea](/img/structure/B7545186.png)



![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)
![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)



![1-(4-imidazol-1-ylphenyl)-N-[[3-(1,2,4-triazol-1-ylmethyl)phenyl]methyl]methanamine](/img/structure/B7545250.png)
![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)
